molecular formula C6H14NO4P B1330135 Diethyl (2-amino-2-oxoethyl)phosphonate CAS No. 5464-68-6

Diethyl (2-amino-2-oxoethyl)phosphonate

Cat. No.: B1330135
CAS No.: 5464-68-6
M. Wt: 195.15 g/mol
InChI Key: QPVCUQOSWAXEOQ-UHFFFAOYSA-N
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Description

Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6) is an organophosphorus compound with the molecular formula C₆H₁₄NO₄P and a molecular weight of 195.16 g/mol . It features a phosphonate ester backbone substituted with both an amino (-NH₂) and a ketone (-C=O) group on the ethyl chain. This dual functionality enables diverse reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is typically stored as a stable solid (98% purity) and is commercially available for laboratory use .

Preparation Methods

Comparative Data on Reaction Conditions and Yields

Preparation Method Starting Materials Reaction Conditions Yield (%) Notes
Michaelis–Arbuzov (2-chloroacetamide) 2-chloroacetamide + triethyl phosphite Mild heating, base (NaH), solvent-free or minimal solvent 70–85 Common lab and industrial method
Michaelis–Arbuzov + Hydrolysis (acetal) Triethyl phosphite + bromoacetaldehyde diethyl acetal Acidic hydrolysis post-reaction 60–75 Enables chemoenzymatic downstream steps
Microwave-assisted Michaelis–Arbuzov Triisopropyl phosphite + haloalkane 190 °C, 160 min, solvent-free 87–89 High yield, optimized for flow chemistry
Flow chemistry approach Triisopropyl phosphite + haloalkane Acetonitrile solvent, continuous flow 63–88 Scalable, impurity removal facilitated

Detailed Research Findings and Analysis

Reaction Mechanism Insights

The Michaelis–Arbuzov reaction proceeds via nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium intermediate that rearranges to the phosphonate ester. The presence of the amino and oxo groups in the substrate influences reactivity and requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-oxidation.

Analytical Characterization

  • 31P NMR Spectroscopy: Characteristic singlet at δ 18–22 ppm confirms phosphonate formation. Coupling patterns with adjacent protons provide structural confirmation.
  • Mass Spectrometry: Molecular ion peak at m/z 210.1 ([M+H]+) confirms molecular weight and purity.
  • Chromatography: Silica gel chromatography is commonly used for purification, especially after batch or flow synthesis.

Summary Table of Key Preparation Routes

Route No. Starting Material(s) Key Reaction Type Conditions Yield Range (%) Scale Suitability Notes
1 2-chloroacetamide + triethyl phosphite Michaelis–Arbuzov Mild heating, base, solvent-free 70–85 Lab and industrial Most common, straightforward
2 Triethyl phosphite + bromoacetaldehyde diethyl acetal Michaelis–Arbuzov + Hydrolysis Acidic hydrolysis post-reaction 60–75 Lab scale Enables chemoenzymatic functionalization
3 Triisopropyl phosphite + haloalkane Microwave-assisted Michaelis–Arbuzov 190 °C, 160 min, solvent-free 87–89 Industrial scale High yield, optimized for flow
4 Triisopropyl phosphite + haloalkane Flow chemistry Acetonitrile solvent, continuous flow 63–88 Large scale Scalable, impurity removal facilitated

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-amino-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted phosphonates .

Scientific Research Applications

Organic Synthesis

Diethyl (2-amino-2-oxoethyl)phosphonate serves as a crucial building block in the synthesis of more complex organophosphorus compounds. It is utilized in:

  • Synthesis of Peptides and Peptidomimetics : The compound is involved in the formation of peptide bonds and can be utilized in the synthesis of peptidomimetics, which mimic the structure and function of peptides.
  • Michaelis–Arbuzov Reaction : This reaction involves the conjugation of diethylphosphite with various substrates to produce dialkyl haloalkylphosphonates, which are important intermediates for pharmaceuticals .

Medicinal Chemistry

Research into this compound has highlighted its potential therapeutic applications:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit carboxylic ester hydrolases, which are involved in various metabolic processes. This inhibition can disrupt normal cellular functions and may have implications for drug development targeting metabolic disorders.
  • Antioxidant Activity : Some studies have explored its antioxidant properties, suggesting potential applications in treating oxidative stress-related diseases .

Industrial Applications

This compound is also used in various industrial applications:

  • Production of Flame Retardants : The compound is incorporated into formulations designed to enhance fire resistance in materials.
  • Plasticizers : It can act as a plasticizer, improving the flexibility and durability of polymers used in construction and manufacturing.

Case Study 1: Synthesis Optimization

An extensive study on optimizing the Michaelis–Arbuzov reaction demonstrated that using specific solvents significantly affects yield. For instance, solvents like tetrahydrofuran hindered the reaction, while acetonitrile provided high yields when used under optimized conditions . This research underscores the importance of reaction conditions in maximizing product efficiency.

Research has shown that this compound exhibits significant biological activity as an enzyme inhibitor. A study investigating its interaction with aminotransferases revealed that it forms stable complexes with these enzymes, altering their activity and affecting metabolic pathways. This finding highlights its potential role in drug development targeting metabolic enzymes.

Comparative Data Table

Application AreaSpecific UseKey Findings
Organic SynthesisBuilding block for peptidesEssential for creating peptidomimetics
Medicinal ChemistryEnzyme inhibitorDisrupts amino acid metabolism
Industrial ApplicationsFlame retardantsEnhances fire resistance
PlasticizersImproves polymer flexibility

Mechanism of Action

The mechanism by which diethyl (2-amino-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind selectively to one enantiomer of the enzyme carboxylic ester hydrolase, inhibiting its activity. This stereoselective binding is crucial for its effectiveness as an enzyme inhibitor .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among phosphonate esters significantly influence their chemical behavior. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Diethyl (2-amino-2-oxoethyl)phosphonate and Analogues

Compound Name Substituent Ester Groups Functional Groups Molecular Formula CAS No.
This compound 2-amino-2-oxoethyl Diethyl -NH₂, -C=O C₆H₁₄NO₄P 5464-68-6
Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate 2-(4-methoxyphenyl)-2-oxoethyl Diethyl -C=O, -OCH₃ (aryl) C₁₃H₁₉O₅P -
Diethyl (2-oxobutyl)phosphonate 2-oxobutyl Diethyl -C=O (alkyl) C₈H₁₇O₄P 1067-73-8
Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate 2-(methoxy(methyl)amino)-2-oxoethyl Diethyl -N(CH₃)OCH₃, -C=O C₈H₁₈NO₅P 124931-12-0
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate 2-(2,5-dimethylphenyl)-2-oxoethyl Dimethyl -C=O (aryl), -CH₃ (steric) C₁₂H₁₇O₄P 724705-90-2

Key Observations :

  • Electron Effects: Aryl-substituted phosphonates (e.g., compounds 14–16 in ) exhibit electron-withdrawing properties due to aromatic rings, enhancing reactivity in electrophilic substitutions.
  • Steric Hindrance: Bulkier substituents (e.g., 3,5-dimethoxyphenyl in ) reduce reaction rates in nucleophilic additions compared to the smaller amino-oxo group.
  • Solubility : Alkyl ketone derivatives (e.g., 2-oxobutyl ) are more lipophilic than the target compound, which may favor membrane permeability in biological applications.

Critical Analysis :

  • Reactivity in Heterocycle Synthesis: The amino-oxo group could enable cyclocondensation reactions with diamines or hydrazines, analogous to coumarin-linked phosphonates .
  • Role in Drug Delivery : Unlike long-chain phosphonates (e.g., hexadecyl derivatives ), the target compound’s polar groups may limit its utility as a penetration enhancer but favor solubility in aqueous systems.

Physicochemical Properties

  • Thermal Stability : Ethyl esters (target compound) generally offer greater hydrolytic stability compared to methyl esters (e.g., ), which may degrade faster under acidic/basic conditions.
  • Spectroscopic Signatures : The target compound’s ¹H NMR would show distinct peaks for the -NH₂ group (~5–6 ppm) and the phosphonate methylene (δ ~3.6–4.1 ppm), differing from aryl-substituted analogues (e.g., δ ~7–8 ppm for aromatic protons ).

Biological Activity

Diethyl (2-amino-2-oxoethyl)phosphonate, a phosphonate compound, has garnered attention in scientific research for its diverse biological activities, particularly its potential as an enzyme inhibitor and antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of amino and oxo functional groups, which enhance its reactivity and biological activity. It is a colorless, water-soluble compound that exhibits slightly acidic properties. The phosphonate group plays a crucial role in its chemical behavior, allowing it to participate in various reactions such as hydrolysis and nucleophilic substitution.

Biological Activity

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit carboxylic ester hydrolases, which are enzymes involved in the hydrolysis of esters. This inhibition can disrupt metabolic pathways in bacteria, making it a candidate for developing new antimicrobial agents.

2. Antimicrobial Properties

Research indicates that this compound can inhibit bacterial growth by binding to enzymes critical for bacterial metabolism. Specifically, it targets carboxylic acid enzymes, which are essential for various metabolic processes in bacteria. The compound's ability to form stable complexes with metal ions further enhances its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Binding : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives with potentially different biological activities.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains. The compound was tested against common pathogens, demonstrating significant inhibition comparable to established antibiotics. This study highlights its potential utility in developing new antimicrobial therapies.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of this compound on carboxylic ester hydrolases. The results indicated that the compound could serve as a potent inhibitor, with implications for drug development aimed at targeting specific enzymatic pathways involved in disease processes .

Research Findings and Data Tables

Parameter Value
Molecular FormulaC8_8H15_15N1_1O4_4P
SolubilityWater-soluble
pHSlightly acidic
Inhibition Concentration (IC50)Varies by target enzyme

Key Findings from Literature

  • Antimicrobial Efficacy : Demonstrated significant growth inhibition against multiple bacterial strains.
  • Enzyme Inhibition : Effective against carboxylic ester hydrolases with varying IC50 values depending on the specific enzyme target.

Q & A

Q. How can researchers optimize the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate while minimizing hazards from diazo intermediates?

Basic Research Question
Synthesis optimization requires balancing yield and safety. The compound is often synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) under controlled conditions . Key steps:

  • Use high-load, soluble oligomeric benzenesulfonyl azides to improve diazotransfer efficiency and reduce explosive risks .
  • Conduct reactions at 0–5°C to stabilize diazo intermediates .
  • Monitor reaction progress via TLC or in situ IR to detect diazo formation.

Basic Research Question

  • 31P NMR Spectroscopy : The phosphorus environment shows a characteristic singlet at δ 18–22 ppm for phosphonates. Coupling with adjacent protons (e.g., CH₂ groups) may split signals .
  • 1H NMR : Look for doublets of doublets (J ~10–15 Hz) from P–O–CH₂ groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 210.1 (calculated for C₆H₁₅NO₄P).

Advanced Tip : For stereochemical analysis, use chiral HPLC or biocatalyzed reduction to resolve diastereomers (e.g., baker’s yeast reduction yields 97% ee in hydroxyphosphonates ).

Q. How can researchers resolve contradictions in reported reaction yields for phosphonate cyclopropanation?

Advanced Research Question
Contradictions arise from varying catalyst systems or solvent effects. For example:

  • Rhodium Catalysts (e.g., Rh₂(OAc)₄): Yield 70–80% in non-polar solvents (toluene) via carbene transfer .
  • Copper Catalysts : Lower yields (50–60%) but better functional group tolerance in polar aprotic solvents (DMF) .

Methodological Approach :

Replicate conditions from conflicting studies (e.g., solvent, catalyst loading).

Use in situ monitoring (e.g., IR for diazo decomposition).

Compare steric/electronic effects of substituents on cyclopropane stability.

Q. What safety protocols are essential when handling this compound and its intermediates?

Basic Research Question

  • Hazard Analysis : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessments .
  • Diazo Compounds : Use blast shields, conduct small-scale trials (<1 g), and avoid grinding dry diazo intermediates .
  • Phosphonate Handling : Wear nitrile gloves (resistant to organophosphonates) and use fume hoods for volatile byproducts (e.g., ethyl chloride).

Experimental Design :

Synthesize phosphonate analogs with varying alkyl chains.

Measure enzyme activity via NADH depletion (λ = 340 nm).

Q. How can researchers address conflicting NMR data for phosphonate derivatives?

Methodological Answer
Contradictions in 31P NMR shifts arise from solvent polarity or pH. For reproducibility:

  • Standardize solvent (CDCl₃ vs. D₂O) and temperature (25°C).
  • Use internal references (e.g., 85% H₃PO₄ at δ 0 ppm) .
  • For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve coupling networks.

Example : Diethyl phosphonate shows δ 18.5 ppm in CDCl₃ but shifts to δ 16.2 ppm in DMSO due to H-bonding .

Properties

IUPAC Name

2-diethoxyphosphorylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVCUQOSWAXEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280088
Record name Diethyl (2-amino-2-oxoethyl)phosphonate
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Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-68-6
Record name 5464-68-6
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Record name Diethyl (2-amino-2-oxoethyl)phosphonate
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Record name 5464-68-6
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Synthesis routes and methods

Procedure details

In 400 ml of 25% aqueous ammonia is dissolved 100 g (0.446 mol) of ethyl diethylphosphonoacetate at an temperature of not higher than 10° C. The solution is allowed to stand overnight at an temperature of not higher than 15° C. and concentrated under reduced pressure. To the residue is added 25 ml of toluene and the water is azeotropically removed off under reduced pressure. To the residue is added 300 ml of toluene and 100 ml is azeotropically removed off under atmospheric pressure for complete dehydration. The residual solution is cooled and seed crystals are added at 50° C. for crystallization. After cooling to 5° C., the crystals are collected by filtration. The crystals are washed with 100 ml of toluene and dried in vacuo overnight to give 76.7 g of diethylphosphono-acetamide (a carbamoyl-containing Wittig reagent) (Yield 88.0%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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